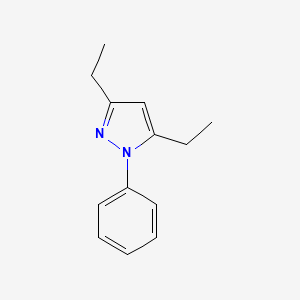

3,5-diethyl-1-phenyl-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-diethyl-1-phenylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c1-3-11-10-12(4-2)15(14-11)13-8-6-5-7-9-13/h5-10H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQEVIGIQSXKHSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NN1C2=CC=CC=C2)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,5-diethyl-1-phenyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-diethyl-1-phenyl-1H-pyrazole is a substituted pyrazole derivative of significant interest in medicinal chemistry and materials science. The pyrazole core is a prevalent scaffold in numerous biologically active compounds. This technical guide provides a comprehensive overview of the primary synthesis pathway for 3,5-diethyl-1-phenyl-1H-pyrazole, focusing on the well-established Knorr pyrazole synthesis and its variations. Detailed experimental protocols, comparative data on reaction conditions, and spectroscopic characterization are presented to aid researchers in the efficient synthesis and identification of this target molecule.

Core Synthesis Pathway: The Knorr Pyrazole Synthesis

The most common and direct route to 3,5-diethyl-1-phenyl-1H-pyrazole is the Knorr pyrazole synthesis, which involves the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine.[1][2][3] For the target molecule, the specific precursors are heptane-3,5-dione and phenylhydrazine.

The reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The general mechanism is a cornerstone of heterocyclic chemistry.[1]

References

An In-depth Technical Guide to the Physicochemical Properties of 3,5-diethyl-1-phenyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of the heterocyclic compound 3,5-diethyl-1-phenyl-1H-pyrazole. Due to the limited availability of experimental data in peer-reviewed literature, this guide combines reported spectroscopic information with predicted physicochemical parameters to offer a thorough profile for researchers and drug development professionals. Detailed experimental protocols for the determination of these properties are also provided.

Core Physicochemical Properties

3,5-diethyl-1-phenyl-1H-pyrazole is a substituted pyrazole with a phenyl group at the 1-position and two ethyl groups at the 3- and 5-positions of the pyrazole ring. It has been characterized as a brown liquid at room temperature[1].

Quantitative Physicochemical Data

| Property | Predicted Value | Method of Prediction |

| Molecular Weight | 200.28 g/mol | Calculation |

| Boiling Point | 303.4 ± 7.0 °C | Advanced Chemistry Development (ACD/Labs) Software V11.02 |

| Density | 1.0±0.1 g/cm³ | Advanced Chemistry Development (ACD/Labs) Software V11.02 |

| pKa (most basic) | 2.3±0.1 | Advanced Chemistry Development (ACD/Labs) Software V11.02 |

| LogP | 3.5±0.3 | Advanced Chemistry Development (ACD/Labs) Software V11.02 |

| Solubility | Insoluble in water | - |

| Refractive Index | 1.55±0.02 | Advanced Chemistry Development (ACD/Labs) Software V11.02 |

Note: These values are computationally predicted and should be confirmed by experimental data.

Spectroscopic Data

Spectroscopic data is essential for the structural confirmation of 3,5-diethyl-1-phenyl-1H-pyrazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (200 MHz, CDCl₃): δ 7.42 (m, 5H), 6.08 (s, 1H), 2.68 (m, 4H), 1.36-1.21 (m, 6H)[1].

-

¹³C NMR (50 MHz, CDCl₃): δ 154.7, 145.8, 140.2, 129.2, 127.3, 125.2, 103.2, 21.7, 19.6, 14.2, 13.15[1].

Mass Spectrometry (MS)

-

Electrospray Ionization (ESI-MS): m/z = 201 [M+H]⁺[1].

Experimental Protocols

Detailed methodologies for the synthesis and determination of key physicochemical properties of 3,5-diethyl-1-phenyl-1H-pyrazole are outlined below.

Synthesis of 3,5-diethyl-1-phenyl-1H-pyrazole

The synthesis of 3,5-disubstituted-1-phenyl-1H-pyrazoles is typically achieved through the condensation reaction of a 1,3-dicarbonyl compound with phenylhydrazine. For 3,5-diethyl-1-phenyl-1H-pyrazole, the precursor would be 3,5-heptanedione.

Materials:

-

3,5-Heptanedione

-

Phenylhydrazine

-

Ethanol (or another suitable solvent like acetic acid)

-

Catalyst (optional, e.g., a catalytic amount of acid)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

In a round-bottom flask, dissolve 3,5-heptanedione (1 equivalent) in ethanol.

-

Add phenylhydrazine (1 equivalent) to the solution.

-

If using a catalyst, add it to the reaction mixture.

-

Attach a reflux condenser and heat the mixture to reflux with stirring for a specified time (typically monitored by TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

-

Collect the fractions containing the desired product and evaporate the solvent to obtain pure 3,5-diethyl-1-phenyl-1H-pyrazole as a brown liquid[1].

Determination of Boiling Point

Apparatus:

-

Thiele tube or a micro boiling point apparatus

-

Thermometer

-

Capillary tube (sealed at one end)

-

Small test tube

-

Heating source (e.g., Bunsen burner or oil bath)

-

Sample of 3,5-diethyl-1-phenyl-1H-pyrazole

Procedure:

-

Place a few drops of the liquid sample into the small test tube.

-

Invert the sealed capillary tube and place it inside the test tube with the open end submerged in the liquid.

-

Attach the test tube to the thermometer.

-

Place the assembly in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).

-

Heat the side arm of the Thiele tube gently.

-

Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary.

-

When a continuous stream of bubbles is observed, stop heating.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.

Determination of pKa

The pKa of the conjugate acid of the pyrazole can be determined by potentiometric titration.

Apparatus:

-

pH meter with a combination electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized solution of a strong acid (e.g., 0.1 M HCl)

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

Sample of 3,5-diethyl-1-phenyl-1H-pyrazole

-

Solvent (e.g., a mixture of water and a suitable organic solvent like ethanol to dissolve the sample)

Procedure:

-

Calibrate the pH meter using standard buffer solutions.

-

Dissolve a precisely weighed amount of the pyrazole derivative in a known volume of the solvent mixture in a beaker.

-

Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.

-

Titrate the solution with the standardized strong acid, recording the pH after each addition of a small, known volume of the acid.

-

Continue the titration well past the equivalence point.

-

Plot a graph of pH versus the volume of acid added. The pKa can be determined from the pH at the half-equivalence point.

Determination of LogP (Octanol-Water Partition Coefficient)

The Shake-Flask method is a common technique for the experimental determination of LogP.

Materials:

-

1-Octanol (pre-saturated with water)

-

Water (pre-saturated with 1-octanol)

-

Sample of 3,5-diethyl-1-phenyl-1H-pyrazole

-

Separatory funnel or centrifuge tubes

-

Shaker or vortex mixer

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

-

Prepare pre-saturated octanol and water by mixing them and allowing the phases to separate.

-

Dissolve a known amount of the pyrazole derivative in either the pre-saturated octanol or water.

-

Add a known volume of the other phase to a separatory funnel or centrifuge tube.

-

Shake the mixture vigorously for a set period to allow for partitioning equilibrium to be reached.

-

Allow the two phases to separate completely (centrifugation can be used to aid separation).

-

Carefully separate the two phases.

-

Determine the concentration of the compound in each phase using a suitable analytical technique.

-

Calculate the LogP value using the formula: LogP = log([Concentration in Octanol] / [Concentration in Water]).

Mandatory Visualizations

Synthesis of 3,5-diethyl-1-phenyl-1H-pyrazole

Caption: Synthesis workflow for 3,5-diethyl-1-phenyl-1H-pyrazole.

Experimental Workflow for Physicochemical Property Determination

Caption: Workflow for determining and reporting physicochemical properties.

References

Spectroscopic and Synthetic Profile of 3,5-diethyl-1-phenyl-1H-pyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for the heterocyclic compound 3,5-diethyl-1-phenyl-1H-pyrazole. The information is intended to support research and development activities by providing key analytical data and methodologies in a structured and accessible format.

Spectroscopic Data

The following tables summarize the available nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 3,5-diethyl-1-phenyl-1H-pyrazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of 3,5-diethyl-1-phenyl-1H-pyrazole [1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.42 | m | 5H | Phenyl-H |

| 6.08 | s | 1H | Pyrazole-H4 |

| 2.68 | m | 4H | -CH₂-CH₃ |

| 1.36-1.21 | m | 6H | -CH₂-CH₃ |

Solvent: CDCl₃, Frequency: 200 MHz

Table 2: ¹³C NMR Spectroscopic Data of 3,5-diethyl-1-phenyl-1H-pyrazole [1]

| Chemical Shift (δ) ppm | Assignment |

| 154.7 | Pyrazole-C5 |

| 145.8 | Pyrazole-C3 |

| 140.2 | Phenyl-C1' |

| 129.2 | Phenyl-C3'/C5' |

| 127.3 | Phenyl-C4' |

| 125.2 | Phenyl-C2'/C6' |

| 103.2 | Pyrazole-C4 |

| 21.7 | -CH₂-CH₃ |

| 19.6 | -CH₂-CH₃ |

| 14.2 | -CH₂-CH₃ |

| 13.15 | -CH₂-CH₃ |

Solvent: CDCl₃, Frequency: 50 MHz

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data of 3,5-diethyl-1-phenyl-1H-pyrazole [1]

| m/z | Ion |

| 201 | [M+H]⁺ |

Ionization Method: Electrospray Ionization (ESI)

Infrared (IR) Spectroscopy

-

~3100-3000 cm⁻¹: C-H stretching vibrations of the aromatic phenyl ring and the pyrazole ring.

-

~2970-2850 cm⁻¹: C-H stretching vibrations of the ethyl groups.

-

~1600-1450 cm⁻¹: C=C and C=N stretching vibrations within the pyrazole and phenyl rings.

-

~1470-1430 cm⁻¹: C-H bending vibrations of the CH₂ groups.

-

~1380-1365 cm⁻¹: C-H bending vibrations of the CH₃ groups.

-

~770-730 cm⁻¹ and ~710-690 cm⁻¹: C-H out-of-plane bending vibrations characteristic of a monosubstituted benzene ring.

Experimental Protocols

Synthesis of 3,5-diethyl-1-phenyl-1H-pyrazole

A general and efficient method for the synthesis of 3,5-disubstituted-1-phenyl-1H-pyrazoles involves the condensation of a 1,3-dicarbonyl compound with phenylhydrazine. For the synthesis of the title compound, heptane-3,5-dione would be the appropriate dicarbonyl starting material.

General Procedure: [1]

-

To a solution of heptane-3,5-dione (1.0 mmol) in ethanol (10 mL) in a round-bottomed flask (25 mL), add phenylhydrazine (1.0 mmol).

-

Introduce a catalytic amount of a suitable catalyst (e.g., [Ce(L-Pro)₂]₂(Oxa) (5 mol %)) to the mixture.[1]

-

Stir the reaction mixture at room temperature for the appropriate time.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the catalyst.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography over silica gel to obtain 3,5-diethyl-1-phenyl-1H-pyrazole.

Spectroscopic Analysis Protocols

The following are general protocols for the spectroscopic analysis of pyrazole derivatives. Instrument parameters should be optimized for the specific sample and instrument used.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified 3,5-diethyl-1-phenyl-1H-pyrazole in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a spectrometer operating at a frequency of 200 MHz or higher. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of at least 1 second.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a greater number of scans will be required. A spectral width of 0-200 ppm is typically used.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to TMS (0.00 ppm).

Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

Analysis: Introduce the sample into an electrospray ionization (ESI) mass spectrometer.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. Set the mass range to scan for the expected molecular ion (m/z 201).

Infrared (IR) Spectroscopy:

-

Sample Preparation: As 3,5-diethyl-1-phenyl-1H-pyrazole is a liquid, the IR spectrum can be obtained by placing a thin film of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Analysis: Place the sample holder in an FTIR spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty plates and subtract it from the sample spectrum.

Visualizations

The following diagrams illustrate the synthesis and analytical workflows for 3,5-diethyl-1-phenyl-1H-pyrazole.

Caption: Synthesis workflow for 3,5-diethyl-1-phenyl-1H-pyrazole.

Caption: Analytical workflow for spectroscopic characterization.

References

An In-depth Technical Guide on the Solubility of 3,5-diethyl-1-phenyl-1H-pyrazole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3,5-diethyl-1-phenyl-1H-pyrazole in organic solvents. Due to the limited availability of specific quantitative data for this compound in published literature, this guide also presents qualitative solubility information, data for a structurally related pyrazole derivative, and detailed experimental protocols for solubility determination.

Core Concepts in Solubility

The solubility of a compound is a critical physicochemical parameter in drug discovery and development, influencing formulation, bioavailability, and efficacy. The principle of "like dissolves like" is a fundamental concept, suggesting that substances with similar polarities are more likely to be soluble in one another. Pyrazoles, a class of heterocyclic aromatic organic compounds, generally exhibit good solubility in organic solvents, a property that is influenced by the nature of their substituents.

Solubility Profile of 3,5-diethyl-1-phenyl-1H-pyrazole

Currently, specific quantitative solubility data for 3,5-diethyl-1-phenyl-1H-pyrazole in a range of organic solvents is not extensively documented in publicly available scientific literature. However, qualitative information can be inferred from its synthesis and characterization.

Qualitative Assessment:

In synthetic procedures, 3,5-diethyl-1-phenyl-1H-pyrazole is described as a "brown liquid".[1] This physical state at room temperature suggests that it is likely miscible with a variety of common organic solvents. Furthermore, its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy is typically performed in deuterated chloroform (CDCl₃), indicating good solubility in this solvent.[1]

Based on its structure—a phenyl group and two ethyl groups attached to the pyrazole ring—it is anticipated to be soluble in a range of non-polar to moderately polar organic solvents.

Comparative Solubility Data of a Related Pyrazole Derivative

To provide a quantitative perspective, the following table summarizes the experimental solubility data for a structurally related solid pyrazole derivative, 5-amino-3-methyl-1-phenylpyrazole, in various organic solvents at different temperatures. This data can serve as a useful reference for estimating the potential solubility behavior of 3,5-diethyl-1-phenyl-1H-pyrazole.

Table 1: Solubility of 5-amino-3-methyl-1-phenylpyrazole in Various Organic Solvents

| Temperature (K) | Methanol | Ethanol | n-Propanol | Isopropanol | 2-Butanone | Acetonitrile | n-Butanol | Toluene | 1,4-Dioxane | Isobutanol |

| 283.15 | 0.0458 | 0.0321 | 0.0254 | 0.0211 | 0.0198 | 0.0523 | 0.0237 | 0.0156 | 0.0589 | 0.0356 |

| 288.15 | 0.0543 | 0.0385 | 0.0305 | 0.0254 | 0.0239 | 0.0618 | 0.0283 | 0.0187 | 0.0692 | 0.0423 |

| 293.15 | 0.0641 | 0.0459 | 0.0364 | 0.0304 | 0.0287 | 0.0725 | 0.0336 | 0.0224 | 0.0809 | 0.0501 |

| 298.15 | 0.0754 | 0.0544 | 0.0432 | 0.0362 | 0.0343 | 0.0846 | 0.0398 | 0.0267 | 0.0941 | 0.059 |

| 303.15 | 0.0883 | 0.0641 | 0.0511 | 0.0429 | 0.0408 | 0.0982 | 0.0469 | 0.0318 | 0.109 | 0.0691 |

| 308.15 | 0.103 | 0.0752 | 0.0601 | 0.0506 | 0.0483 | 0.113 | 0.0551 | 0.0377 | 0.126 | 0.0806 |

| 313.15 | 0.12 | 0.0879 | 0.0704 | 0.0594 | 0.0569 | 0.131 | 0.0644 | 0.0445 | 0.145 | 0.0936 |

| 318.15 | 0.139 | 0.102 | 0.0821 | 0.0694 | 0.0668 | 0.15 | 0.0751 | 0.0524 | 0.166 | 0.108 |

Data presented as mole fraction (x₁). The original source for this data could not be definitively confirmed from the provided search results.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of a liquid organic compound like 3,5-diethyl-1-phenyl-1H-pyrazole in various organic solvents.

Method 1: Isothermal Equilibrium Method

This is a standard method for accurately determining the solubility of a compound at a specific temperature.

Apparatus and Materials:

-

Thermostatic shaker bath

-

Analytical balance

-

Vials with screw caps

-

Calibrated pipettes or syringes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

3,5-diethyl-1-phenyl-1H-pyrazole

-

Selected organic solvents (e.g., ethanol, methanol, acetone, chloroform, hexane)

Procedure:

-

Sample Preparation: Add an excess amount of 3,5-diethyl-1-phenyl-1H-pyrazole to a series of vials, each containing a known volume of a specific organic solvent. The excess solute is crucial to ensure that a saturated solution is formed.

-

Equilibration: Tightly seal the vials and place them in a thermostatic shaker bath set to the desired temperature. Agitate the vials for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the thermostatic bath for a period (e.g., 2-4 hours) to allow the undissolved solute to settle.

-

Sample Withdrawal and Dilution: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-heated or pre-cooled pipette or syringe to match the equilibration temperature. Immediately dilute the withdrawn sample with a known volume of a suitable solvent to prevent precipitation.

-

Quantitative Analysis: Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of 3,5-diethyl-1-phenyl-1H-pyrazole.

-

Calculation: Calculate the solubility in terms of mass per volume (e.g., g/L) or mole fraction using the determined concentration and the dilution factor.

Method 2: Visual Titration Method

This method provides a more rapid, albeit less precise, estimation of solubility.

Apparatus and Materials:

-

Burette

-

Test tubes or small flasks

-

Magnetic stirrer and stir bars

-

3,5-diethyl-1-phenyl-1H-pyrazole

-

Selected organic solvents

Procedure:

-

Initial Setup: Place a known mass or volume of 3,5-diethyl-1-phenyl-1H-pyrazole into a test tube or flask.

-

Solvent Addition: Gradually add the organic solvent from a burette in small, measured increments while continuously stirring the mixture.

-

Observation: After each addition, observe the solution for the complete dissolution of the solute. The point at which the solution becomes clear and a single phase is observed is the endpoint.

-

Calculation: Record the total volume of solvent added. The solubility can then be expressed as the mass or volume of solute per volume of solvent.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for determining the solubility of an organic compound.

Caption: General workflow for experimental solubility determination.

Caption: Decision process for selecting a solubility determination method.

References

An In-depth Technical Guide on the Thermal Stability of 3,5-diethyl-1-phenyl-1H-pyrazole

Introduction to Pyrazole Derivatives and Thermal Stability

Pyrazole and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds, widely recognized for their diverse biological activities which has led to their extensive use in medicinal chemistry, agricultural science, and polymer chemistry. The thermal stability of these compounds is a critical parameter, influencing their synthesis, purification, storage, and application, particularly in contexts where they may be subjected to elevated temperatures, such as in drug formulation processes or as materials in various technological applications.

The thermal decomposition of pyrazole-based compounds can be influenced by the nature and position of substituents on the pyrazole ring. Generally, the pyrazole ring itself is thermally robust. However, the degradation is often initiated by the substituents. For instance, in nitro-substituted pyrazoles, the decomposition is typically initiated by reactions involving the nitro group. For pyrazoles with alkyl and aryl substituents, like 3,5-diethyl-1-phenyl-1H-pyrazole, the thermal degradation pathways are expected to involve the cleavage of bonds associated with these substituent groups.

Comparative Thermal Stability Data of Related Pyrazole Derivatives

To provide a contextual understanding of the potential thermal stability of 3,5-diethyl-1-phenyl-1H-pyrazole, the following table summarizes the thermal decomposition data for other pyrazole derivatives as reported in the literature.

| Compound | Method | Onset Decomposition Temperature (°C) | Peak Decomposition Temperature (°C) | Key Observations |

| Poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate) | TGA | 216.3 - 243.5 | - | Decomposition temperature is dependent on the heating rate. |

| 1-phenyl-1H-tetrazole (structurally related azole) | TGA/DTA | ~190 - 240 | - | Exothermic decomposition with the release of N2. |

| Trinitropyrazole Derivatives | TGA/DSC | - | - | The pyrazole ring exhibits high thermal stability. |

Note: The data presented is for comparative purposes and the thermal behavior of 3,5-diethyl-1-phenyl-1H-pyrazole may differ.

Experimental Protocols for Thermal Analysis

The thermal stability of 3,5-diethyl-1-phenyl-1H-pyrazole can be empirically determined using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the decomposition temperatures and to quantify mass loss.

-

Instrumentation: A simultaneous thermal analyzer (STA) capable of performing TGA is required.

-

Sample Preparation: Accurately weigh 5-10 mg of 3,5-diethyl-1-phenyl-1H-pyrazole into an alumina or platinum crucible.

-

Atmosphere: The analysis is typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition. A typical flow rate is 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at a low temperature (e.g., 30 °C).

-

Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).

-

-

Data Analysis: The resulting TGA curve plots mass loss (%) versus temperature (°C). The onset temperature of decomposition is determined from this curve, representing the initial point of significant mass loss.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal transitions such as melting, crystallization, and decomposition.[1][2]

-

Instrumentation: A DSC instrument.

-

Sample Preparation: Accurately weigh 2-5 mg of 3,5-diethyl-1-phenyl-1H-pyrazole into an aluminum pan and hermetically seal it. An empty sealed pan is used as a reference.

-

Atmosphere: The analysis is typically performed under an inert nitrogen atmosphere.

-

Temperature Program:

-

Equilibrate the sample at a low temperature (e.g., 25 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature beyond any expected transitions.

-

-

Data Analysis: The DSC thermogram plots heat flow (mW) versus temperature (°C). Endothermic events (like melting) and exothermic events (like decomposition) appear as peaks. The peak temperature and the enthalpy change (area under the peak) provide quantitative information about the transition.

Visualization of Experimental Workflow and Proposed Decomposition Pathway

The following diagram illustrates the general workflow for assessing the thermal stability of a chemical compound like 3,5-diethyl-1-phenyl-1H-pyrazole.

References

quantum chemical calculations for 3,5-diethyl-1-phenyl-1H-pyrazole

An In-depth Technical Guide to the Quantum Chemical Calculations of 3,5-diethyl-1-phenyl-1H-pyrazole

This technical guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations for the characterization of 3,5-diethyl-1-phenyl-1H-pyrazole. Pyrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, and understanding their electronic and structural properties through computational methods is crucial for the rational design of novel therapeutic agents. This document outlines the standard computational protocols, expected data, and the necessary experimental validation for a thorough analysis of the title compound.

Theoretical and Experimental Methodologies

The investigation of the molecular properties of 3,5-diethyl-1-phenyl-1H-pyrazole necessitates a combined theoretical and experimental approach. Density Functional Theory (DFT) is a robust method for predicting molecular structures and properties.[1][2][3] Experimental techniques such as X-ray crystallography, FT-IR, and NMR spectroscopy are essential for validating the computational results.[1][4][5]

1.1. Computational Protocol: Density Functional Theory (DFT)

DFT calculations are a cornerstone of modern computational chemistry, offering a good balance between accuracy and computational cost for systems of this size. A typical workflow for the quantum chemical analysis of 3,5-diethyl-1-phenyl-1H-pyrazole is as follows:

-

Software: The Gaussian suite of programs is a commonly used software package for such calculations.

-

Theoretical Method: The B3LYP hybrid functional is a popular choice that often yields results in good agreement with experimental data for organic molecules.[1][2]

-

Basis Set: The 6-311++G(d,p) basis set is recommended for achieving a high level of accuracy in the calculated geometric and electronic properties.[1]

-

Geometry Optimization: The initial step involves the optimization of the molecular geometry to find the lowest energy conformation.

-

Frequency Calculation: A frequency calculation is then performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical vibrational frequencies that can be compared with experimental FT-IR data.

-

Electronic Property Analysis: Following geometry optimization, key electronic properties are calculated. These include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO energy gap, and the Molecular Electrostatic Potential (MEP). These properties provide insights into the molecule's reactivity and potential interaction sites.[1][2]

1.2. Experimental Protocols for Validation

-

X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state.[3][6] The resulting bond lengths, bond angles, and dihedral angles provide a direct benchmark for the accuracy of the optimized computational geometry. The crystal structure of a closely related compound, 1-(3,5-diethyl-1H-pyrazol-1-yl)-3-phenyl-isoquinoline, reveals key structural parameters for the pyrazole core that can be used for comparison.[7][8]

-

FT-IR Spectroscopy: Fourier Transform Infrared (FT-IR) spectroscopy measures the vibrational frequencies of a molecule. These experimental frequencies can be compared to the theoretical frequencies obtained from DFT calculations to validate the computational model.

-

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides information about the chemical environment of the atoms in a molecule.[4][5][9] Theoretical NMR chemical shifts can be calculated and compared with experimental spectra to further validate the computed electronic structure.

Data Presentation: Expected Quantitative Results

The following tables summarize the kind of quantitative data that would be obtained from a comprehensive quantum chemical and experimental study of 3,5-diethyl-1-phenyl-1H-pyrazole. The values presented are hypothetical but are based on published data for similar pyrazole derivatives.

Table 1: Optimized Geometrical Parameters (DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Calculated Value | Experimental Value (from related structures) |

| Bond Length (Å) | N1-N2 | 1.35 | ~1.34-1.36 |

| N2-C3 | 1.34 | ~1.33-1.35 | |

| C3-C4 | 1.40 | ~1.39-1.41 | |

| C4-C5 | 1.39 | ~1.38-1.40 | |

| C5-N1 | 1.38 | ~1.37-1.39 | |

| N1-C(phenyl) | 1.43 | ~1.42-1.44 | |

| Bond Angle (°) | N2-N1-C5 | 111.5 | ~111-112 |

| N1-N2-C3 | 106.0 | ~105-107 | |

| N2-C3-C4 | 110.0 | ~109-111 | |

| C3-C4-C5 | 105.5 | ~105-106 | |

| C4-C5-N1 | 107.0 | ~106-108 | |

| Dihedral Angle (°) | Phenyl-Pyrazole | 45.0 | ~44.20 (from 1-(3,5-diethyl-1H-pyrazol-1-yl)-3-phenyl-isoquinoline)[7] |

Table 2: Theoretical and Experimental Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Calculated Frequency (Scaled) | Experimental Frequency (Hypothetical) |

| C-H stretch (aromatic) | 3100-3000 | 3100-3000 |

| C-H stretch (aliphatic) | 2980-2850 | 2980-2850 |

| C=N stretch (pyrazole) | 1580 | ~1570-1590 |

| C=C stretch (pyrazole/phenyl) | 1600-1450 | 1600-1450 |

| Pyrazole ring deformation | 640 | ~630-650 |

Table 3: Calculated Electronic Properties (DFT/B3LYP/6-311++G(d,p))

| Property | Value (eV) |

| HOMO Energy | -6.2 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Energy Gap (ΔE) | 4.7 |

| Ionization Potential | 6.2 |

| Electron Affinity | 1.5 |

Visualizations

Diagram 1: Computational Workflow

Caption: A flowchart illustrating the key steps in the quantum chemical analysis of 3,5-diethyl-1-phenyl-1H-pyrazole.

Diagram 2: Theory and Experiment Integration

Caption: A diagram showing the synergistic relationship between theoretical calculations and experimental validation.

Conclusion

The quantum chemical analysis of 3,5-diethyl-1-phenyl-1H-pyrazole, when rigorously performed and validated with experimental data, provides invaluable insights into its structural and electronic characteristics. This knowledge is fundamental for understanding its potential as a pharmacophore and for guiding the design of new derivatives with enhanced biological activity. The methodologies and expected outcomes detailed in this guide serve as a robust framework for researchers engaged in the computational study of pyrazole-based compounds for drug discovery and development.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. researchgate.net [researchgate.net]

- 3. X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2’-yl)-1H-pyrazol-1-yl) Ethanol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. repositorio.udla.cl [repositorio.udla.cl]

- 5. Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. 1-(3,5-Diethyl-1H-pyrazol-1-yl)-3-phenyl-isoquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.iucr.org [journals.iucr.org]

- 9. mdpi.com [mdpi.com]

A Comprehensive Guide to the Synthesis of 1-Phenyl-Pyrazoles: Methods, Protocols, and Mechanistic Insights

For Researchers, Scientists, and Drug Development Professionals

The 1-phenyl-pyrazole scaffold is a privileged pharmacophore, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. Its prevalence has driven the development of a diverse array of synthetic methodologies. This technical guide provides an in-depth review of the most significant and widely employed methods for the synthesis of 1-phenyl-pyrazoles, complete with detailed experimental protocols, comparative quantitative data, and mechanistic diagrams to facilitate a deeper understanding for researchers in organic synthesis and drug discovery.

Knorr Pyrazole Synthesis and Related Condensation Reactions

The Knorr pyrazole synthesis, first reported in 1883, remains a cornerstone for the construction of the pyrazole ring. This method involves the condensation of a phenylhydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent. The reaction is typically acid-catalyzed and proceeds through a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to afford the aromatic pyrazole.

A significant challenge in the Knorr synthesis, when using unsymmetrical 1,3-dicarbonyl compounds, is the potential for the formation of regioisomers.[1][2] The regioselectivity can be influenced by the steric and electronic properties of the substituents on both the dicarbonyl compound and the phenylhydrazine, as well as the reaction conditions.[2]

Key Variants and Catalysts:

-

Classical Acid Catalysis: Acetic acid is a commonly used catalyst.

-

Nano-ZnO Catalysis: Nano-ZnO has been reported as an efficient and green catalyst for the synthesis of 1,3,5-substituted pyrazoles from phenylhydrazine and ethyl acetoacetate, offering excellent yields and short reaction times.[3]

-

Ionic Liquids: 1-Ethyl-3-methylimidazolium chloride has been utilized as a recyclable and effective medium for the one-pot synthesis of substituted N-phenyl pyrazoles at room temperature.

Tabulated Quantitative Data for Knorr Synthesis

| Entry | 1,3-Dicarbonyl Compound | Phenylhydrazine | Catalyst/Solvent | Yield (%) | Reference |

| 1 | Ethyl acetoacetate | Phenylhydrazine | Nano-ZnO | 95 | [3] |

| 2 | Acetylacetone | Phenylhydrazine | Acetic acid/Ethanol | High | [4] |

| 3 | Benzoylacetone | Phenylhydrazine | Acetic acid/Ethanol | Not specified | [4] |

| 4 | Dibenzoylmethane | Phenylhydrazine | Acetic acid/Ethanol | Not specified | [4] |

| 5 | Propan-1,3-dial | Phenylhydrazine | 1-Ethyl-3-methylimidazolium Chloride | 92 | |

| 6 | Pentan-2,4-dione | Phenylhydrazine | 1-Ethyl-3-methylimidazolium Chloride | 94 | |

| 7 | 1-Phenylbutan-1,3-dione | Phenylhydrazine | 1-Ethyl-3-methylimidazolium Chloride | 90 |

Experimental Protocol: Knorr Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

This protocol is adapted from a procedure utilizing nano-ZnO as a catalyst.[3]

Materials:

-

Ethyl acetoacetate

-

Phenylhydrazine

-

Nano-ZnO

-

Ethanol

Procedure:

-

A mixture of ethyl acetoacetate (1 mmol), phenylhydrazine (1 mmol), and a catalytic amount of nano-ZnO (10 mol%) in ethanol (10 mL) is stirred at room temperature.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, the solvent is evaporated under reduced pressure.

-

The residue is then purified by recrystallization from ethanol to afford the pure product.

Mechanistic Diagram: Knorr Pyrazole Synthesis

References

- 1. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]

- 2. 2024.sci-hub.box [2024.sci-hub.box]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

A Technical Guide to 3,5-diethyl-1-phenyl-1H-pyrazole: Synthesis, Characterization, and Pharmacological Context

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical entity 3,5-diethyl-1-phenyl-1H-pyrazole, including its chemical identifiers, spectral characterization, a detailed experimental protocol for its synthesis, and a broader discussion of the pharmacological significance of the substituted pyrazole scaffold. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug discovery.

Chemical Identity and Characterization

While a specific CAS number for 3,5-diethyl-1-phenyl-1H-pyrazole is not readily found in major chemical databases, its IUPAC name is systematically derived as 3,5-diethyl-1-phenyl-1H-pyrazole . The structural and spectral data for this compound have been reported, confirming its synthesis and characterization.

Table 1: Spectral Data for 3,5-diethyl-1-phenyl-1H-pyrazole [1]

| Data Type | Spectral Details |

| ¹H NMR (200 MHz, CDCl₃) | δ: 7.42 (m, 5H), 6.08 (s, 1H), 2.68 (m, 4H), 1.36-1.21 (m, 6H) |

| ¹³C NMR (50 MHz, CDCl₃) | δ: 154.7, 145.8, 140.2, 129.2, 127.3, 125.2, 103.2, 21.7, 19.6, 14.2, 13.15 |

| Mass Spec. (ESI) | m/z = 201 [M+H]⁺ |

Experimental Protocols: Synthesis of 3,5-disubstituted-1-phenyl-1H-pyrazoles

The synthesis of 3,5-disubstituted pyrazoles is a well-established process in organic chemistry, often achieved through the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2] The following protocol details a general and efficient method for the synthesis of 3,5-diethyl-1-phenyl-1H-pyrazole.[1]

General Procedure for the Synthesis of 3,5-diethyl-1-phenyl-1H-pyrazole[1]

Materials:

-

3,5-Heptanedione (1,3-diethyl-1,3-propanedione) (1.0 mmol)

-

Phenylhydrazine (1.0 mmol)

-

Ethanol (10 mL)

-

[Ce(L-Pro)₂]₂(Oxa) (5 mol %) as a catalyst

-

Round-bottomed flask (25 mL)

-

Magnetic stirrer

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

Charge a 25 mL round-bottomed flask with the 1,3-dicarbonyl compound (3,5-heptanedione, 1.0 mmol) and phenylhydrazine (1.0 mmol).

-

Add ethanol (10 mL) to the flask.

-

Introduce a catalytic amount of [Ce(L-Pro)₂]₂(Oxa) (5 mol %) to the mixture.

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, the product can be isolated and purified using standard laboratory techniques such as extraction and column chromatography.

The following diagram illustrates the workflow for this synthesis:

Pharmacological Significance of the Pyrazole Scaffold

The pyrazole nucleus is a prominent structural motif found in numerous compounds with a wide range of pharmacological activities.[3][4] The versatility of the pyrazole ring allows for substitutions at various positions, leading to a diverse array of biological effects. This makes pyrazole derivatives, such as 3,5-diethyl-1-phenyl-1H-pyrazole, attractive candidates for drug discovery and development.

Substituted pyrazoles have been reported to exhibit a broad spectrum of biological activities, including:

-

Anti-inflammatory and Analgesic Effects: Many pyrazole derivatives have shown potent anti-inflammatory and pain-relieving properties.[3]

-

Antimicrobial and Antifungal Activity: The pyrazole scaffold is a key component in various agents developed to combat bacterial and fungal infections.[3][4]

-

Anticancer Properties: Certain pyrazole-containing compounds have demonstrated cytotoxic activity against various cancer cell lines.[3]

-

Antidepressant and Anticonvulsant Activities: The pyrazole structure has been incorporated into molecules targeting the central nervous system, showing potential as antidepressants and anticonvulsants.[3]

The pharmacological profile of a pyrazole derivative is highly dependent on the nature and position of its substituents. For instance, the presence of different functional groups on the pyrazole ring can influence the molecule's efficacy, potency, and interaction with biological targets.[5] The relationship between the chemical structure and biological activity is a critical aspect guiding the synthesis of new pyrazole-based therapeutic agents.[3]

The diagram below illustrates the diverse pharmacological potential stemming from the core pyrazole structure.

References

- 1. rsc.org [rsc.org]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijrrjournal.com [ijrrjournal.com]

- 4. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Bentham Science [benthamscience.com]

- 5. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

Methodological & Application

Application Note & Protocol: Synthesis of 3,5-diethyl-1-phenyl-1H-pyrazole

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrazoles are a class of heterocyclic aromatic compounds that are of significant interest in medicinal chemistry due to their wide range of biological activities. The 3,5-disubstituted pyrazole scaffold, in particular, is a common structural motif in many pharmaceutical agents. This document provides a detailed protocol for the synthesis of a specific derivative, 3,5-diethyl-1-phenyl-1H-pyrazole, via the Knorr pyrazole synthesis. This reaction involves the condensation of a 1,3-dicarbonyl compound, 3,5-heptanedione, with phenylhydrazine.[1][2][3]

Reaction & Mechanism

The synthesis proceeds through a cyclocondensation reaction between 3,5-heptanedione and phenylhydrazine. The reaction is often carried out in a suitable solvent like ethanol and can be facilitated by a catalyst. The general mechanism involves the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.

Caption: Reaction pathway for the synthesis of 3,5-diethyl-1-phenyl-1H-pyrazole.

Experimental Protocol

This protocol is based on a general procedure for the synthesis of pyrazole derivatives.[4]

Materials:

-

3,5-Heptanedione

-

Phenylhydrazine

-

Ethanol

-

Catalyst (e.g., [Ce(L-Pro)2]2(Oxa) as described in the literature, or a mild acid catalyst)[4]

-

Round-bottomed flask (25 mL)

-

Magnetic stirrer

-

Thin Layer Chromatography (TLC) apparatus

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a 25 mL round-bottomed flask, add 3,5-heptanedione (1.0 mmol).

-

Add ethanol (10 mL) to the flask and begin stirring.

-

Add phenylhydrazine (1.0 mmol) to the reaction mixture.

-

If using a catalyst, add a catalytic amount (e.g., 5 mol %) to the mixture.[4]

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, proceed with standard workup procedures, which may include quenching with water, extraction with an organic solvent (e.g., ethyl acetate), washing the organic layer, drying, and concentrating the solvent under reduced pressure.

-

Purify the crude product, if necessary, by column chromatography.

Data Presentation

The following table summarizes the characterization data for the synthesized 3,5-diethyl-1-phenyl-1H-pyrazole.[4]

| Data Type | Observed Values |

| Appearance | Brown liquid |

| ¹H NMR (200 MHz, CDCl₃) | δ: 7.42 (m, 5H), 6.08 (s, 1H), 2.68 (m, 4H), 1.36-1.21 (m, 6H) |

| ¹³C NMR (50 MHz, CDCl₃) | δ: 154.7, 145.8, 140.2, 129.2, 127.3, 125.2, 103.2, 21.7, 19.6, 14.2, 13.15 |

| Mass Spec. (ESI) | m/z = 201 [M+H]⁺ |

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and purification of 3,5-diethyl-1-phenyl-1H-pyrazole.

References

Application of 3,5-diethyl-1-phenyl-1H-pyrazole in Medicinal Chemistry: A General Overview and Future Directions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of pharmacological activities. This has led to the development of several successful drugs. While the specific compound 3,5-diethyl-1-phenyl-1H-pyrazole is noted in chemical literature, detailed public-domain data regarding its specific biological activities, mechanisms of action, and quantitative pharmacological data are not extensively available. This document, therefore, provides a comprehensive overview of the general applications of the pyrazole scaffold in medicinal chemistry, based on studies of structurally related compounds. This information can serve as a foundational guide for researchers interested in exploring the potential of 3,5-diethyl-1-phenyl-1H-pyrazole and its analogues.

The general pyrazole scaffold has been extensively investigated and has shown significant potential in several therapeutic areas, including but not limited to, anti-inflammatory, anticancer, and antimicrobial applications.[1][2]

General Synthesis Protocol for 1,3,5-Trisubstituted Pyrazoles

A common synthetic route to produce 1,3,5-trisubstituted pyrazoles, such as 3,5-diethyl-1-phenyl-1H-pyrazole, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.

Experimental Protocol:

A general procedure for the synthesis of pyrazole derivatives is as follows:

-

In a round-bottomed flask (25 mL), dissolve the 1,3-dicarbonyl compound (e.g., heptane-3,5-dione for the synthesis of the diethyl derivative) (1.0 mmol) and phenylhydrazine (1.0 mmol) in ethanol (10 mL).

-

Add a catalytic amount of a suitable catalyst, if required.

-

Stir the mixture at room temperature.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion, the product can be isolated and purified using standard techniques such as column chromatography.

This protocol is a general representation and may require optimization for specific substrates and scales.

Potential Therapeutic Applications Based on the Pyrazole Scaffold

While specific data for 3,5-diethyl-1-phenyl-1H-pyrazole is limited, the broader class of pyrazole derivatives has demonstrated significant promise in several key areas of medicinal chemistry.

Anti-inflammatory Activity

Many pyrazole derivatives have been reported to possess potent anti-inflammatory properties.[3][4] The mechanism often involves the inhibition of key inflammatory mediators.

Hypothetical Signaling Pathway for Pyrazole-Mediated Anti-inflammatory Action

Caption: Hypothetical anti-inflammatory mechanism of pyrazole derivatives.

Anticancer Activity

Numerous pyrazole derivatives have been synthesized and evaluated for their anticancer properties, showing activity against various cancer cell lines.[5][6][7][8][9][10] Their mechanisms can be diverse, including the inhibition of protein kinases or induction of apoptosis.

General Workflow for In Vitro Anticancer Screening

Caption: General workflow for in vitro anticancer screening of pyrazole compounds.

Antimicrobial Activity

The pyrazole scaffold is also a promising framework for the development of novel antimicrobial agents.[11][12][13][14][15] Derivatives have shown activity against a range of bacterial and fungal pathogens.

Quantitative Data for Structurally Related Pyrazole Derivatives

While no specific quantitative data for 3,5-diethyl-1-phenyl-1H-pyrazole was found, the following table summarizes data for other pyrazole derivatives to illustrate the potential potency of this class of compounds.

| Compound Class | Activity | Target/Assay | Quantitative Data (IC50/MIC) | Reference |

| Pyrazole-1-carbothiohydrazide Derivative | Anticancer | Liver & Lung Carcinoma Cell Lines | IC50: 5.35 µM & 8.74 µM | [16] |

| 1,3,5-Triaryl-1H-pyrazole | Anticancer | HT-29, U87MG, MDA-MB 468 cell lines | Good cytotoxicity (specific IC50 not provided) | [10] |

| Thiazolyl-pyrazoline Derivative | Anticancer | MCF-7 cell line | IC50: 0.07 µM | [8] |

| 1-Thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H pyrazoles | Antibacterial | A. baumannii (MDR) | MIC: 512-1024 µg/mL | [14] |

Future Research Directions

The lack of specific biological data for 3,5-diethyl-1-phenyl-1H-pyrazole presents a clear opportunity for further research. A systematic evaluation of this compound and its close analogues is warranted.

Logical Flow for Future Investigation

Caption: Proposed research workflow for 3,5-diethyl-1-phenyl-1H-pyrazole.

Conclusion

While the medicinal chemistry applications of the specific compound 3,5-diethyl-1-phenyl-1H-pyrazole are not well-documented in publicly available literature, the extensive research on the broader pyrazole class of compounds suggests that it could hold significant therapeutic potential. The established synthetic routes and the known biological activities of related pyrazoles provide a strong foundation for future investigations into this particular molecule. Researchers are encouraged to undertake a systematic evaluation to uncover its potential pharmacological profile.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]

- 3. 1-phenyl-1H-pyrazole derivatives with antiinflammatory, analgesic and antipiretic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. srrjournals.com [srrjournals.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. orientjchem.org [orientjchem.org]

- 12. meddocsonline.org [meddocsonline.org]

- 13. mdpi.com [mdpi.com]

- 14. Antibacterial and antibiofilm activity of 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H pyrazoles and thiazoles in multidrug-resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chemrxiv.org [chemrxiv.org]

Application Note: Comprehensive Characterization of 3,5-diethyl-1-phenyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-diethyl-1-phenyl-1H-pyrazole is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities. Robust and comprehensive analytical characterization is crucial for ensuring the identity, purity, and quality of such compounds in research and development settings. This document provides detailed application notes and experimental protocols for the analytical characterization of 3,5-diethyl-1-phenyl-1H-pyrazole using a suite of modern analytical techniques.

Analytical Techniques Overview

A multi-technique approach is essential for the unambiguous characterization of 3,5-diethyl-1-phenyl-1H-pyrazole. The following techniques are discussed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Chromatographic Techniques (HPLC & GC): To assess purity and quantify the compound.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.

-

Elemental Analysis: To determine the elemental composition.

-

X-ray Crystallography: To determine the solid-state structure.

Quantitative Data Summary

The following tables summarize the key quantitative data for the characterization of 3,5-diethyl-1-phenyl-1H-pyrazole.

Table 1: NMR Spectroscopic Data

| Technique | Parameter | Value |

| ¹H NMR (200 MHz, CDCl₃) | Chemical Shift (δ) | 7.42 (m, 5H), 6.08 (s, 1H), 2.68 (m, 4H), 1.36-1.21 (m, 6H)[1] |

| ¹³C NMR (50 MHz, CDCl₃) | Chemical Shift (δ) | 154.7, 145.8, 140.2, 129.2, 127.3, 125.2, 103.2, 21.7, 19.6, 14.2, 13.15[1] |

Table 2: Mass Spectrometry Data

| Technique | Parameter | Value |

| ESI-MS | [M+H]⁺ | m/z = 201[1] |

Table 3: Elemental Analysis Data

| Element | Theoretical (%) | Experimental (%) |

| Carbon (C) | 77.98 | To be determined |

| Hydrogen (H) | 8.05 | To be determined |

| Nitrogen (N) | 13.99 | To be determined |

Note: Experimental values for elemental analysis are to be determined upon performing the analysis as described in the protocol.

Experimental Protocols

Synthesis of 3,5-diethyl-1-phenyl-1H-pyrazole

A general procedure for the synthesis of pyrazole derivatives can be adapted for 3,5-diethyl-1-phenyl-1H-pyrazole.[1]

Materials:

-

Heptane-3,5-dione (1,3-dicarbonyl compound)

-

Phenylhydrazine

-

Ethanol

-

Catalyst (e.g., [Ce(L-Pro)₂]₂(Oxa))

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

In a round-bottomed flask, dissolve heptane-3,5-dione (1.0 mmol) and phenylhydrazine (1.0 mmol) in ethanol (10 mL).

-

Add a catalytic amount of a suitable catalyst (e.g., [Ce(L-Pro)₂]₂(Oxa), 5 mol%).

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, filter the catalyst from the reaction mixture.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3,5-diethyl-1-phenyl-1H-pyrazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

-

NMR Spectrometer (e.g., 200 MHz or higher)

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified compound in about 0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to an NMR tube.

¹H NMR Protocol:

-

Acquire the ¹H NMR spectrum at the desired field strength.

-

Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals to determine the relative number of protons.

-

Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign the protons to the molecular structure.

¹³C NMR Protocol:

-

Acquire the ¹³C NMR spectrum.

-

Process the spectrum similarly to the ¹H NMR spectrum.

-

Analyze the chemical shifts to assign the carbon atoms of the molecule.

Mass Spectrometry (MS)

A. Electrospray Ionization Mass Spectrometry (ESI-MS)

Instrumentation:

-

Mass spectrometer equipped with an ESI source.

Sample Preparation:

-

Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

Protocol:

-

Infuse the sample solution into the ESI source.

-

Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

-

Determine the molecular weight from the mass-to-charge ratio (m/z) of the molecular ion.

B. Gas Chromatography-Mass Spectrometry (GC-MS) (Adapted from similar compounds)

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer.

Protocol:

-

GC Conditions:

-

Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Analysis:

-

Inject a dilute solution of the sample in a volatile solvent (e.g., dichloromethane).

-

Analyze the resulting chromatogram for purity and the mass spectrum of the peak of interest for fragmentation patterns, which can provide structural information.

-

High-Performance Liquid Chromatography (HPLC)

(Adapted from a method for 3,5-dimethyl-1-phenyl-pyrazole)[2]

Instrumentation:

-

HPLC system with a UV detector.

Protocol:

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% phosphoric acid. For MS compatibility, replace phosphoric acid with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 254 nm.

-

-

Sample Preparation:

-

Prepare a standard solution of the compound in the mobile phase at a known concentration (e.g., 1 mg/mL).

-

Prepare the sample for analysis by dissolving it in the mobile phase.

-

-

Analysis:

-

Inject the standard and sample solutions.

-

Determine the retention time for the compound.

-

Assess the purity of the sample by observing the presence of any other peaks.

-

Quantify the compound by comparing the peak area of the sample to that of the standard.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Instrumentation:

-

FTIR spectrometer.

Sample Preparation:

-

Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

Alternatively, the spectrum can be recorded from a thin film of the sample on a salt plate (if it is a liquid or can be dissolved in a volatile solvent).

Protocol:

-

Record the background spectrum of the KBr pellet or salt plate.

-

Record the sample spectrum.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

Analyze the spectrum for characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., C-H, C=C, C=N).

Elemental Analysis

Instrumentation:

-

CHN analyzer.

Protocol:

-

Accurately weigh a small amount of the dry, pure sample (typically 1-3 mg) into a tin capsule.

-

The sample is combusted at high temperature in a stream of oxygen.

-

The resulting gases (CO₂, H₂O, and N₂) are separated by a chromatographic column and detected by a thermal conductivity detector.

-

The instrument software calculates the percentage of carbon, hydrogen, and nitrogen in the sample.

-

Compare the experimental percentages with the theoretical values calculated from the molecular formula (C₁₃H₁₆N₂).

X-ray Crystallography

(General procedure for small molecule crystallography)

Protocol:

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can often be achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.

-

Data Collection:

-

Mount a suitable crystal on a goniometer.

-

Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation.

-

-

Structure Solution and Refinement:

-

Process the collected data to obtain the unit cell parameters and integrated intensities.

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.

-

Visualizations

Caption: Analytical workflow for the characterization of 3,5-diethyl-1-phenyl-1H-pyrazole.

References

Application Notes and Protocols for the Industrial Scale-Up Synthesis of 3,5-diethyl-1-phenyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of 3,5-diethyl-1-phenyl-1H-pyrazole for industrial use. The document covers the synthetic pathway, experimental procedures, safety considerations, quality control parameters, and recommendations for process optimization.

Introduction

3,5-diethyl-1-phenyl-1H-pyrazole is a substituted pyrazole derivative with potential applications in the pharmaceutical and agrochemical industries. The pyrazole scaffold is a key feature in numerous commercial drugs, highlighting the importance of efficient and scalable synthetic routes.[1] This document outlines a robust two-step synthesis suitable for industrial production, beginning with the Claisen condensation to form the key intermediate, 3,5-heptanedione, followed by cyclocondensation with phenylhydrazine.

Synthetic Pathway

The overall synthesis of 3,5-diethyl-1-phenyl-1H-pyrazole is a two-step process:

-

Step 1: Claisen Condensation for the Synthesis of 3,5-Heptanedione. This reaction involves the base-catalyzed condensation of an ester (ethyl propionate) and a ketone (2-butanone) to form the β-diketone, 3,5-heptanedione.[2] The use of a strong base, such as sodium ethoxide or sodium amide, is crucial for driving the reaction to completion.[2]

-

Step 2: Cyclocondensation to form 3,5-diethyl-1-phenyl-1H-pyrazole. The synthesized 3,5-heptanedione is then reacted with phenylhydrazine in a cyclocondensation reaction to yield the final product.[3][4] This reaction is typically carried out in a suitable solvent like ethanol.

Data Presentation

Table 1: Summary of Reactants and Products

| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| Ethyl Propionate | Ethyl propanoate | C₅H₁₀O₂ | 102.13 | Starting Material (Step 1) |

| 2-Butanone | Butan-2-one | C₄H₈O | 72.11 | Starting Material (Step 1) |

| Sodium Ethoxide | Sodium ethoxide | C₂H₅NaO | 68.05 | Base Catalyst (Step 1) |

| 3,5-Heptanedione | Heptane-3,5-dione | C₇H₁₂O₂ | 128.17 | Intermediate |

| Phenylhydrazine | Phenylhydrazine | C₆H₈N₂ | 108.14 | Starting Material (Step 2) |

| 3,5-diethyl-1-phenyl-1H-pyrazole | 3,5-diethyl-1-phenyl-1H-pyrazole | C₁₃H₁₆N₂ | 200.28 | Final Product |

Table 2: Typical Reaction Parameters for Scale-Up Synthesis

| Parameter | Step 1: Claisen Condensation | Step 2: Cyclocondensation |

| Reactants | Ethyl Propionate, 2-Butanone | 3,5-Heptanedione, Phenylhydrazine |

| Catalyst/Reagent | Sodium Ethoxide | Acetic Acid (catalytic) |

| Solvent | Toluene | Ethanol |

| Temperature | 80-90 °C | 70-80 °C (Reflux) |

| Reaction Time | 4-6 hours | 2-4 hours |

| Molar Ratio | 1.2 : 1 (Ester:Ketone) | 1 : 1.05 (Diketone:Phenylhydrazine) |

| Typical Yield | 75-85% | 85-95% |

| Work-up | Acidic Quench, Extraction | Cooling, Filtration, Recrystallization |

Experimental Protocols

Step 1: Industrial Scale Synthesis of 3,5-Heptanedione

This protocol is designed for a 100 L scale production in a suitable glass-lined reactor.

Materials:

-

Ethyl Propionate: 12.26 kg (120 mol)

-

2-Butanone: 7.21 kg (100 mol)

-

Sodium Ethoxide (21% in ethanol): 38.8 kg (120 mol)

-

Toluene: 50 L

-

Hydrochloric Acid (2M): ~60 L

-

Saturated Sodium Bicarbonate Solution: 20 L

-

Brine Solution: 20 L

-

Anhydrous Magnesium Sulfate

Procedure:

-

Reactor Preparation: Ensure the 100 L reactor is clean, dry, and inerted with nitrogen.

-

Charging Reactants: Charge the reactor with toluene (50 L) and 2-butanone (7.21 kg). Begin agitation.

-

Base Addition: Slowly add the sodium ethoxide solution to the reactor over a period of 1-2 hours, maintaining the internal temperature below 40 °C. An exothermic reaction will be observed.

-

Reaction: After the addition is complete, heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress by a suitable analytical method (e.g., GC-MS).

-

Quenching: Cool the reaction mixture to 10-15 °C. Slowly and carefully quench the reaction by adding 2M hydrochloric acid until the pH of the aqueous layer is between 5 and 6.

-

Work-up:

-

Separate the organic layer.

-

Wash the organic layer sequentially with water (2 x 20 L), saturated sodium bicarbonate solution (20 L), and brine (20 L).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent.

-

-

Purification: Concentrate the organic layer under reduced pressure to obtain crude 3,5-heptanedione. The crude product can be purified by vacuum distillation.

Step 2: Industrial Scale Synthesis of 3,5-diethyl-1-phenyl-1H-pyrazole

This protocol is designed for a 100 L scale production based on the output from Step 1.

Materials:

-

3,5-Heptanedione (crude or distilled from Step 1): ~10.9 kg (assuming 85% yield, 85 mol)

-

Phenylhydrazine: 9.63 kg (89 mol)

-

Ethanol: 60 L

-

Acetic Acid (glacial): 0.5 L

Procedure:

-

Reactor Preparation: Ensure the 100 L reactor is clean and dry.

-

Charging Reactants: Charge the reactor with ethanol (60 L), 3,5-heptanedione (~10.9 kg), and phenylhydrazine (9.63 kg).

-

Catalyst Addition: Add glacial acetic acid (0.5 L) to the mixture.

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or HPLC.

-

Crystallization and Isolation:

-

Cool the reaction mixture to 0-5 °C. The product should precipitate out of the solution.

-

Hold at this temperature for at least 2 hours to ensure complete crystallization.

-

Isolate the solid product by filtration.

-

Wash the filter cake with cold ethanol (2 x 10 L).

-

-

Drying: Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.

-

Purification (if required): The product can be further purified by recrystallization from a suitable solvent such as ethanol or isopropanol.[5]

Safety Considerations

Phenylhydrazine is a hazardous substance and requires strict safety protocols. [4][5][6][7][8]

-

Toxicity: Phenylhydrazine is toxic if swallowed, in contact with skin, or if inhaled.[4] It is a suspected carcinogen and may cause genetic defects.[4]

-

Handling:

-

Emergency Procedures:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.[4][6]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.[4]

-

Ingestion: Immediately call a poison center or doctor.[4]

-

-

Waste Disposal: Dispose of all waste containing phenylhydrazine according to local, state, and federal regulations for hazardous waste.

Quality Control

To ensure the final product meets the required specifications for industrial use, a comprehensive quality control strategy should be implemented.[9]

Table 3: Quality Control Specifications for 3,5-diethyl-1-phenyl-1H-pyrazole

| Test | Specification | Method |

| Appearance | White to off-white crystalline solid | Visual Inspection |

| Identity | Conforms to the structure | ¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry |

| Purity (Assay) | ≥ 99.0% | HPLC, GC |

| Melting Point | To be established based on reference standard | Melting Point Apparatus |

| Residual Solvents | Ethanol, Toluene within acceptable limits (ICH) | Headspace GC |

| Heavy Metals | ≤ 20 ppm | ICP-MS |

| Loss on Drying | ≤ 0.5% | Gravimetric |

| Related Substances | Individual impurities ≤ 0.1%, Total impurities ≤ 0.5% | HPLC, GC-MS |

Process Optimization and Alternative Technologies

For large-scale, continuous production, flow chemistry presents a significant advantage over traditional batch processing for the synthesis of pyrazoles.[6][10]

-

Enhanced Safety: Flow reactors handle smaller volumes of hazardous materials at any given time, reducing the risk associated with exothermic reactions and toxic reagents like phenylhydrazine.[8]

-

Improved Control: Precise control over reaction parameters such as temperature, pressure, and residence time leads to higher yields and purity.[10]

-

Scalability: Scaling up production is more straightforward by running the flow reactor for longer periods or by using parallel reactor systems.[8]

A potential flow chemistry setup would involve pumping streams of the 1,3-diketone and phenylhydrazine solutions through a heated reactor coil to achieve rapid and efficient cyclization.[10]

Mandatory Visualizations

Caption: Overall synthetic workflow for 3,5-diethyl-1-phenyl-1H-pyrazole.

Caption: Conceptual diagram of a flow chemistry setup for pyrazole synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. Claisen Condensation [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. dspace.mit.edu [dspace.mit.edu]

- 8. researchgate.net [researchgate.net]

- 9. APIs in Pharmaceutical Industry: An Overview — SepPure Technologies [seppure.com]

- 10. galchimia.com [galchimia.com]

Application Notes and Protocols for the Functionalization of 3,5-Diethyl-1-phenyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the pyrazole ring in 3,5-diethyl-1-phenyl-1H-pyrazole. The functionalization of this scaffold is of significant interest in medicinal chemistry and materials science due to the diverse biological activities and physicochemical properties exhibited by its derivatives. The following sections detail procedures for halogenation, nitration, formylation, and palladium-catalyzed cross-coupling reactions, enabling the synthesis of a wide array of novel compounds for further investigation.

Halogenation of the Pyrazole Ring

Halogenated pyrazoles are versatile intermediates, particularly for subsequent cross-coupling reactions. The C4 position of the 1-phenyl-3,5-dialkyl-pyrazole ring is the most susceptible to electrophilic halogenation.

Application Note:

4-Halogenated-3,5-diethyl-1-phenyl-1H-pyrazoles serve as key building blocks for the introduction of various functional groups. Bromination and chlorination are the most common halogenation reactions performed on this scaffold. These reactions typically proceed with high regioselectivity for the C4 position. The resulting 4-halopyrazoles can be utilized in Suzuki-Miyaura, Sonogashira, and other cross-coupling reactions to introduce aryl, heteroaryl, or alkynyl moieties, thereby expanding the chemical diversity of the pyrazole library.

Experimental Protocol: 4-Bromination with N-Bromosuccinimide (NBS)

This protocol is adapted from procedures for similar 1-phenyl-3,5-dialkyl-pyrazoles.

Materials:

-

3,5-diethyl-1-phenyl-1H-pyrazole

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (ACN) or Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Stir bar

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a solution of 3,5-diethyl-1-phenyl-1H-pyrazole (1.0 mmol) in acetonitrile (10 mL), add N-bromosuccinimide (1.1 mmol) in one portion.

-